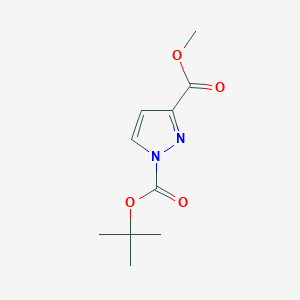![molecular formula C16H10F2N4O2 B2990609 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 926241-00-1](/img/structure/B2990609.png)
2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound notable for its varied applications in chemistry, biology, medicine, and industry
Synthetic Routes and Reaction Conditions:
Synthesis of the Intermediate Pyrazole: The initial step often involves preparing the 1H-pyrazol-4-yl core. This is typically achieved through the cyclization of suitable hydrazines with 1,3-diketones.
Addition of Difluorophenyl Group: The 3,4-difluorophenyl group is introduced via nucleophilic substitution reactions, often using difluorobenzene derivatives.
Cyanoethylation: The cyanoethyl group is added through Michael addition reactions, utilizing cyanoethylating agents under controlled pH and temperature conditions.
Final Formulation: The cyano group and enoic acid moiety are introduced in the final steps through Knoevenagel condensation reactions, ensuring the formation of the conjugated system.
Industrial Production Methods: While laboratory-scale syntheses might rely on batch processes, industrial production could involve continuous flow techniques to enhance yield and efficiency. The choice of solvents, catalysts, and purification methods such as chromatography or crystallization are optimized to suit large-scale manufacturing.
Types of Reactions:
Oxidation: Oxidative conditions can lead to the transformation of cyano groups into carboxylic acids or amides.
Reduction: Reduction reactions can target the cyano groups, potentially converting them into amines or aldehydes.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitutions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Electrophiles like nitric acid, sulfuric acid under controlled temperature.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, aldehydes.
Substitution: Nitro, sulfonic acid derivatives.
科学的研究の応用
Chemistry: The compound is often explored for its unique reactivity and stability, serving as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in biochemical assays as enzyme inhibitors or substrates due to the presence of the cyano and fluorophenyl groups.
Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly as a scaffold for anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and advanced materials, owing to its versatile functional groups.
作用機序
The compound exerts its effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The cyano groups can engage in hydrogen bonding and dipole interactions, while the difluorophenyl moiety enhances lipophilicity and membrane permeability, influencing its biological activity and pharmacokinetics.
類似化合物との比較
1H-pyrazol-4-yl derivatives with different substituents.
3,4-difluorophenyl substituted compounds.
Cyanoethyl derivatives in different chemical contexts.
Hope this deep dive into 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid satisfies your curiosity!
What’s your particular area of interest? Chemistry, biology, or maybe another avenue?
特性
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)pyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N4O2/c17-13-3-2-10(7-14(13)18)15-12(6-11(8-20)16(23)24)9-22(21-15)5-1-4-19/h2-3,6-7,9H,1,5H2,(H,23,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKOLHOMUUEFO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
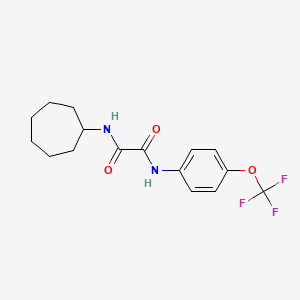
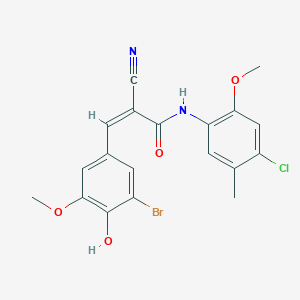
![ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2990530.png)
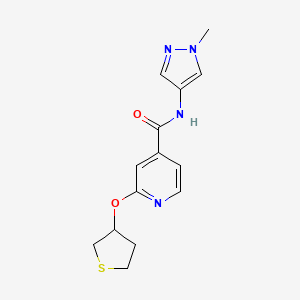
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)
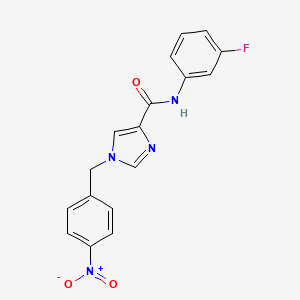
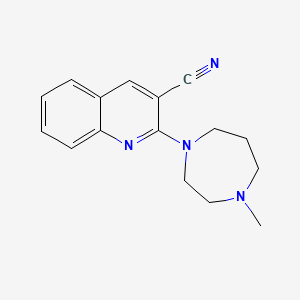
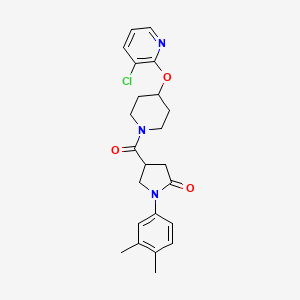
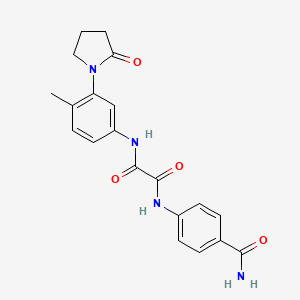
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)
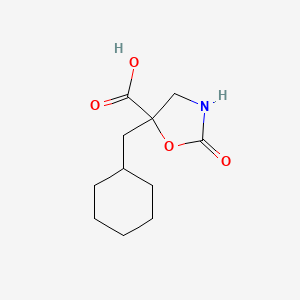
![5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990543.png)

